molecular formula C26H25BO2 B13404928 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13404928
M. Wt: 380.3 g/mol
InChI Key: BNIAHHBMQAUSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features an anthracene moiety linked to a phenyl ring, which is further connected to a dioxaborolane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with light and its ability to emit photons. The anthracene moiety plays a crucial role in its photophysical behavior, where it can absorb light and undergo electronic transitions. These transitions can lead to fluorescence or phosphorescence, depending on the specific conditions and the presence of other molecular entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural arrangement, which imparts distinct photophysical properties. The presence of the dioxaborolane group enhances its stability and reactivity, making it a valuable compound for various applications in organic electronics and material science .

Properties

Molecular Formula

C26H25BO2

Molecular Weight

380.3 g/mol

IUPAC Name

2-(3-anthracen-9-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)21-13-9-12-20(17-21)24-22-14-7-5-10-18(22)16-19-11-6-8-15-23(19)24/h5-17H,1-4H3

InChI Key

BNIAHHBMQAUSBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.